molecular formula C12H9BrO B129693 1-Bromo-3-phenoxybenzene CAS No. 6876-00-2

1-Bromo-3-phenoxybenzene

Cat. No.: B129693
CAS No.: 6876-00-2
M. Wt: 249.1 g/mol
InChI Key: AHDAKFFMKLQPTD-UHFFFAOYSA-N
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Description

1-Bromo-3-phenoxybenzene, also known as this compound, is a useful research compound. Its molecular formula is C12H9BrO and its molecular weight is 249.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57095. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Applications

  • 1-Bromo-3-phenoxybenzene is used in the synthesis of complex organic compounds. For example, it was involved in the preparation of [4,4′-(4,4′-Diphenylamino)-dibenzamido]phenoxybenzene through a reaction with 4-bromobenzoyl chloride and 4,4′-diamindiphenylether, using triethylamine as a catalyst (Zhang-qi Lin, 2012).

Materials Science and Polymer Research

  • In materials science, this compound has been used in the one-pot synthesis of hyperbranched polyethers. This process involves self-condensation to produce polymers with significant molecular weight and a variety of functional groups (Uhrich et al., 1992).

Biochemical Studies

  • The compound has relevance in biochemical studies, particularly in understanding solute-solvent interactions. For instance, research on the dynamics of solute-solvent complexation in thermal equilibrium used bromobenzene derivatives to study fast chemical exchange processes (Zheng et al., 2005).

Antifouling and Biological Activities

  • In marine biology and chemistry, derivatives of this compound, like other polybrominated diphenyl ethers, have been studied for their antifouling activities. These compounds show promise as non-toxic candidates for preventing biological fouling in marine environments (Ortlepp et al., 2008).

Pharmacological Potential

  • The pharmacological potential of this compound and its derivatives has been explored in the context of antioxidant and anticancer activities. Methylated and acetylated derivatives of bromophenols, related to this compound, have shown significant biological activities and potential for drug development (Dong et al., 2022).

Environmental and Chemical Safety Studies

  • The environmental impact and safety of brominated compounds, including this compound, have been studied in the context of their thermal degradation and potential for forming hazardous byproducts like brominated dioxins (Evans & Dellinger, 2003).

Safety and Hazards

1-Bromo-3-phenoxybenzene may cause skin irritation, serious eye irritation, and long-lasting harmful effects to aquatic life . Precautions should be taken to avoid contact with skin and eyes, and to prevent its release into the environment .

Mechanism of Action

Target of Action

1-Bromo-3-phenoxybenzene is a synthetic organic compound that primarily targets the benzene ring in its reactions . The benzene ring is a key component of many biological molecules, including proteins, nucleic acids, and lipids.

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The electrophilic aromatic substitution reaction of this compound affects the biochemical pathways involving benzene ring-containing molecules . The substitution reaction can lead to the formation of new organic compounds with altered properties, potentially affecting downstream biochemical pathways.

Pharmacokinetics

Given its molecular weight of 24910 , it is likely to have good bioavailability.

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to changes in the molecular and cellular functions of the target molecules, potentially affecting biological processes in which these molecules are involved.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the rate of the electrophilic aromatic substitution reaction may be affected by the temperature and the pH of the environment .

Properties

IUPAC Name

1-bromo-3-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDAKFFMKLQPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074773
Record name PBDE 002
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URL https://comptox.epa.gov/dashboard/DTXSID9074773
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Molecular Weight

249.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6876-00-2
Record name 3-Bromodiphenyl ether
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URL https://commonchemistry.cas.org/detail?cas_rn=6876-00-2
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Record name 3-Bromodiphenyl ether
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Record name 6876-00-2
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Record name PBDE 002
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Record name 1-bromo-3-phenoxybenzene
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Record name 3-BROMODIPHENYL ETHER
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Synthesis routes and methods I

Procedure details

1-Bromo-3-phenoxy-benzene (A) A mixture of dibromobenzene (3 g, 12.75 mmol), phenol (1 g, 10.6 mmol), copper(I) oxide (152 mgs, 1 mmol), and cesium carbonate (3.46 g, 10.6 mmol) in 8 mL of NMP is heated at 195° C. for 20 minutes in a microwave. The heterogeneous mixture is filtered through a bed of Celite and the residue is washed with EtOAc (1×20 mL). The filtrate is diluted with 1N NaOH (200 mL) and extracted with EtOAc (3×100 mL). The organics were combined, dried over Na2SO4, filtered and concentrated under reduced pressures to give crude product as a yellow oil which is purified by column chromatography (100% hexanes) to give 1-bromo-3-phenoxy-benzene as a colorless oil (1.4 g, 53%). LCMS m/z 250 (M+1).
Quantity
0 (± 1) mol
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reactant
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3 g
Type
reactant
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Quantity
1 g
Type
reactant
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Name
cesium carbonate
Quantity
3.46 g
Type
reactant
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Name
Quantity
8 mL
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solvent
Reaction Step One
Quantity
152 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred mixture of 23 g sodium methylate in 69 g methanol and 200 ml of 2-methoxyethyl ether (diglyme) at room temperature was added dropwise 40.0 g of phenol in a period of 1/2 hour. The reaction mixture was then heated to 165°, and 5.0 g cuprous bromide was added. The reaction mixture was cooled to 150° and 100.0 g of 1,3-dibromobenzene was added rapidly. Upon complete addition, the reaction mixture was warmed to 165° and stirred for 24 hours. The reaction mixture was then allowed to cool to room temperature and filtered. The filter cake was washed with two 75 ml portions of chloroform. The filtrate was dried with sodium sulfate and filtered. Chloroform was evaporated from the filtrate under reduced pressure, leaving a residue. The residue was distilled under reduced pressure to give 40.5 g of 1-bromo-3-phenoxybenzene; bp, 98°-100°/0.5 mm. The nmr and the ir spectra were consistent with the assigned structure.
Name
sodium methylate
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of phenol (5.08 g; 54 mmol) in 30 ml dry DMF at 0 C. was added portionwise NaH (1.98 g; 66 mmol; 80% dispersion in oil). The mixture was stirred 30 min at r.t. then 1,3-dibromobenzene (33 ml; 273 mmol) and Cu2O (3.95 g; 28 mmol) were added. The final mixture was heated to reflux for 4 h, cooled to r.t., diluted with Et2O (200 ml), washed with water (3×200 ml), NaOH (1.0 M; 2×100 ml) and brine, dried over MgSO4 and concentrated. Flash chromatography with hexane afforded the desired material.
Quantity
5.08 g
Type
reactant
Reaction Step One
Name
Quantity
1.98 g
Type
reactant
Reaction Step Two
Quantity
33 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Cu2O
Quantity
3.95 g
Type
reactant
Reaction Step Three
[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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